3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime
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Overview
Description
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-(butoxyethoxy)ethyl)hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors, which allow for precise control over reaction conditions and improved heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Produces 3-carboxylrifamycin derivatives.
Reduction: Produces 3-hydroxyrifamycin derivatives.
Substitution: Produces various substituted rifamycin derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex rifamycin derivatives.
Biology: Studied for its interactions with biological membranes and its effects on cellular permeability.
Medicine: Investigated for its potential as an antibiotic with enhanced activity against resistant bacterial strains.
Industry: Utilized in the development of new materials with antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparison with Similar Compounds
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifampicin
- Rifapentine
Uniqueness
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime is unique due to its enhanced solubility and stability compared to other rifamycin derivatives. The presence of the oxime group and the butoxyethoxyethyl moiety provides additional sites for chemical modification, allowing for the development of derivatives with tailored pharmacological properties .
Properties
CAS No. |
52370-32-8 |
---|---|
Molecular Formula |
C46H64N2O15 |
Molecular Weight |
885.0 g/mol |
IUPAC Name |
[(9E,19E,21E)-26-[(E)-2-(2-butoxyethoxy)ethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H64N2O15/c1-11-12-17-58-19-20-59-21-22-61-47-23-31-36-41(54)34-33(40(31)53)35-43(29(7)39(34)52)63-46(9,44(35)55)60-18-16-32(57-10)26(4)42(62-30(8)49)28(6)38(51)27(5)37(50)24(2)14-13-15-25(3)45(56)48-36/h13-16,18,23-24,26-28,32,37-38,42,50-54H,11-12,17,19-22H2,1-10H3,(H,48,56)/b14-13+,18-16+,25-15+,47-23+ |
InChI Key |
LSYKXUPTBOISHA-QEIILYRFSA-N |
Isomeric SMILES |
CCCCOCCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CCCCOCCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
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